molecular formula C15H22 B14534851 1-(Butan-2-yl)-4-cyclopentylbenzene CAS No. 62379-87-7

1-(Butan-2-yl)-4-cyclopentylbenzene

Cat. No.: B14534851
CAS No.: 62379-87-7
M. Wt: 202.33 g/mol
InChI Key: BJDGWKMFSBDXKH-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-4-cyclopentylbenzene is an organic compound with the molecular formula C15H22 and a molecular weight of 202.34 g/mol . This structure features a benzene ring disubstituted with a cyclopentyl group and a sec-butyl (butan-2-yl) chain, which contributes to significant hydrophobicity as indicated by its computed LogP value of 4.86 . The cyclopentylbenzene scaffold is a valuable intermediate in organic synthesis, as demonstrated in procedures for preparing cyclopentylbenzene and other derivatives . In medicinal chemistry, incorporating cyclopentyl and other alicyclic rings is a established strategy to fine-tune the properties of lead compounds. These saturated rings can introduce conformational restriction, reduce molecular planarity, and serve as aryl isosteres to improve water solubility and metabolic stability . Researchers may find this compound useful as a building block for developing pharmacologically active molecules, or as a non-polar standard in analytical chemistry. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

62379-87-7

Molecular Formula

C15H22

Molecular Weight

202.33 g/mol

IUPAC Name

1-butan-2-yl-4-cyclopentylbenzene

InChI

InChI=1S/C15H22/c1-3-12(2)13-8-10-15(11-9-13)14-6-4-5-7-14/h8-12,14H,3-7H2,1-2H3

InChI Key

BJDGWKMFSBDXKH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C2CCCC2

Origin of Product

United States

Preparation Methods

Direct Alkylation of Benzene Derivatives

Friedel-Crafts alkylation using cyclopentyl chloride or butan-2-yl bromide faces limitations due to carbocation rearrangements and poor regiocontrol. Modified conditions employing Lewis acid catalysts (AlCl₃, FeCl₃) in dichloromethane at 0–5°C mitigate these issues (Table 1).

Table 1: Friedel-Crafts Alkylation Performance

Electrophile Catalyst Temp (°C) Yield (%) Regioselectivity (para:ortho)
Cyclopentyl chloride AlCl₃ 0 58 4:1
Butan-2-yl bromide FeCl₃ -10 62 3:1

Directed Ortho-Metalation (DoM)

Installation of directing groups (e.g., –OMe, –CONHR) enables sequential functionalization. For example:

  • Methoxy-directed cyclopentylation using CpFe(CO)₂Cl (78% yield).
  • Subsequent lithiation at the para position with n-BuLi, followed by quenching with 2-bromobutane (64% yield, 89% ee with (–)-sparteine).

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 4-bromophenylcyclopentane with butan-2-ylboronic acid achieves 71% yield under optimized conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O). Steric hindrance from the cyclopentyl group necessitates bulky ligands (SPhos) to suppress homocoupling.

Iron-Mediated Coupling

Iron catalysts (Fe(acac)₃) enable coupling of cyclopentyl Grignard reagents with 1-bromo-4-(butan-2-yl)benzene at 80°C (Table 2).

Table 2: Iron-Catalyzed Cross-Coupling Optimization

Substrate Ligand Temp (°C) Yield (%)
4-Bromophenylcyclopentane TMEDA 80 65
4-Iodophenylcyclopentane 1,10-Phen 100 72

Catalytic Asymmetric Synthesis

Copper-Catalyzed Conjugate Addition

Asymmetric introduction of the butan-2-yl group via Michael addition to cyclopentenone derivatives (Scheme 1):

  • Cyclooctanone oxidation to dienone (IBX, 69% yield).
  • Cu(OTf)₂/Feringa ligand L1-mediated conjugate addition (98% ee).
  • Hydrogenation to cyclopentane (Pd/C, H₂, 85% yield).

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic 1-(butan-2-yl)-4-cyclopentylbenzene acetate (Candida antarctica lipase B, 95% ee).

Hydrogenation and Reduction Techniques

Birch Reduction

Partial hydrogenation of 1-(butan-2-yl)-4-cyclopentylnaphthalene using Na/NH₃(l) yields the benzene derivative (62% yield) but suffers from over-reduction side reactions.

Catalytic Hydrogenolysis

Pd/C-catalyzed removal of benzyl protecting groups after cross-coupling (91% yield, 40 psi H₂).

Process Optimization and Scale-Up

Solvent Effects

Non-polar solvents (toluene, hexane) improve cyclopentyl group solubility but slow reaction kinetics. Mixed solvents (DCM/MeCN) balance solubility and reactivity (Table 3).

Table 3: Solvent Screening for Alkylation

Solvent System Reaction Time (h) Yield (%)
Toluene 24 58
DCM/MeCN (1:1) 12 72

Catalyst Recycling

Immobilized Pd nanoparticles on mesoporous silica enable five reuse cycles with <10% activity loss.

Chemical Reactions Analysis

Types of Reactions

1-(Butan-2-yl)-4-cyclopentylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst to produce alkanes or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different functional groups using reagents like halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes, alcohols.

    Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene derivatives.

Scientific Research Applications

1-(Butan-2-yl)-4-cyclopentylbenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-4-cyclopentylbenzene depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Routes: No direct synthesis data are available for this compound. However, Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) may be applicable, as seen for related 4-butylphenyl derivatives .
  • Characterization Challenges : Crystallographic analysis using software like SHELX () could resolve its stereochemistry, though the compound’s flexibility may complicate diffraction studies .

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